
2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline
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Overview
Description
2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic organic compound with the molecular formula C9H10Cl2N2. It is a derivative of quinazoline, characterized by the presence of two chlorine atoms and a methyl group on the quinazoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as 2,4-dichloroaniline, with a methyl-substituted ketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent like ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized quinazolines .
Scientific Research Applications
Anticancer Activity
Research indicates that 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells by inhibiting specific enzymes involved in cellular pathways. For instance, studies have demonstrated its effectiveness against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Carcinoma) | 12.7 |
HT-29 (Colorectal Carcinoma) | 15.5 |
CEM (T-Lymphocyte) | 10.3 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Enzyme Inhibition Studies
The compound has also been utilized in enzyme inhibition studies. It acts as a potent inhibitor of certain enzymes that are crucial for tumor growth and survival. For example, it has been evaluated for its inhibitory effects on enzymes such as:
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound against neurodegenerative diseases like Alzheimer's. The compound showed promise in enhancing acetylcholine levels by inhibiting acetylcholinesterase activity:
Study | Effect | IC50 (µM) |
---|---|---|
AChE Inhibition | Increased acetylcholine | 2.7 |
These findings indicate potential therapeutic applications for cognitive disorders.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Its effectiveness was evaluated in vitro against bacteria and fungi:
Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Mycobacterium smegmatis | 6.25 |
Pseudomonas aeruginosa | 12.5 |
Candida albicans | 25 |
This suggests its potential use in developing new antimicrobial agents.
Industrial Applications
In addition to its biological applications, this compound serves as a valuable building block in synthetic organic chemistry. It is used for the synthesis of more complex molecules and materials in the chemical industry.
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on the efficacy of this compound against ovarian carcinoma cells revealed that the compound significantly reduced cell viability at low concentrations (IC50 = 10 µM). This study highlights its potential as a targeted therapy for ovarian cancer . -
Case Study on Neuroprotective Effects :
Research investigating the neuroprotective effects of the compound demonstrated that it not only inhibited acetylcholinesterase but also improved cognitive function in animal models of Alzheimer's disease . This suggests a dual role in both enzyme inhibition and neuroprotection.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-methyl-5,6,7,8-tetrahydroquinazoline
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
Uniqueness
2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Biological Activity
2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline (CAS Number: 2384037-16-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H10Cl2N2
- Molecular Weight : 203.09 g/mol
- Purity : ≥95%
- Solubility : Soluble in organic solvents with limited aqueous solubility.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its effects on different biological targets.
- Topoisomerase Inhibition : Some derivatives of tetrahydroquinazolines have been reported to inhibit topoisomerase II enzymes. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Antagonistic Activity : The compound has shown antagonistic activity against specific receptors, which may contribute to its pharmacological effects .
- Metabolic Stability : Studies indicate that the compound exhibits varying metabolic stability in human hepatic microsomes, which is crucial for its therapeutic efficacy .
Data Table of Biological Activities
Case Studies and Research Findings
- Topoisomerase II Inhibition Study
- CRF1 Receptor Antagonism
- Pharmacokinetic Analysis
Properties
IUPAC Name |
2,4-dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDKNAIGQIBILC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)N=C(N=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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